Boc-D-alanine

Übersicht

Beschreibung

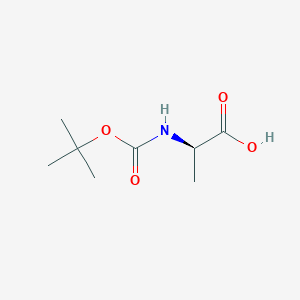

Boc-D-alanine, also known as tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid D-alanine. It is commonly used in peptide synthesis as a protecting group for the amino group. The Boc group (tert-butoxycarbonyl) is introduced to protect the amino group from unwanted reactions during the synthesis process. This compound is widely used in organic chemistry and biochemistry for the synthesis of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-D-alanine can be synthesized through the reaction of D-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane. The reaction conditions are mild, usually carried out at room temperature, and the product is obtained in high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound is generally stable under oxidative conditions due to the presence of the Boc protecting group.

Reduction: The compound can undergo reduction reactions, particularly at the carboxyl group, to form the corresponding alcohol.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield D-alanine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used, but the Boc group remains intact.

Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the carboxyl group.

Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.

Major Products Formed:

Oxidation: No significant products due to the stability of the Boc group.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of D-alanine after Boc group removal.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protecting Group

Boc-D-alanine is primarily used as a protecting group for amino acids during peptide synthesis. The Boc group enhances the stability and yield of peptides by preventing unwanted side reactions during the synthesis process. This application is critical in producing complex peptides that require high purity and specific structural characteristics.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, this compound was utilized to create cyclic peptides that showed enhanced biological activity compared to linear counterparts. The incorporation of this compound allowed for better control over the stereochemistry of the final product, resulting in peptides with improved binding affinity to target receptors .

Drug Development

Synthesis of Therapeutic Agents

this compound plays a crucial role in pharmaceutical research, particularly in developing new therapeutic agents. Its ability to stabilize peptide structures makes it valuable in creating drugs targeting specific biological pathways.

Case Study: Antimicrobial Peptides

Research has demonstrated that peptides synthesized using this compound exhibit antimicrobial properties. For instance, a series of antimicrobial peptides were developed that incorporated this compound, resulting in compounds that effectively inhibited bacterial growth while maintaining low toxicity to human cells .

Biochemical Studies

Enzyme Activity and Protein Interactions

Researchers utilize this compound to study enzyme kinetics and protein interactions. By incorporating this compound into experimental designs, scientists can gain insights into metabolic pathways and cellular functions.

Case Study: D-Alanine Transport Mechanisms

A study investigated the transport mechanisms of D-alanine across bacterial membranes using this compound as a tracer. The findings revealed critical information about how D-alanine is utilized by bacteria for cell wall synthesis, highlighting its importance in antibiotic resistance mechanisms .

Food Industry

Flavor Enhancement and Preservation

In the food industry, this compound is explored for its potential applications in flavor enhancement and preservation. Its unique properties can contribute to developing new food products with improved taste profiles and extended shelf life.

Case Study: Flavor Profile Development

A research project aimed at enhancing the flavor profiles of processed foods incorporated this compound into formulations. The results indicated that products containing this compound received higher sensory ratings from taste panels compared to control samples without it .

Cosmetic Formulations

Moisturizing and Protective Properties

this compound is also being investigated for its benefits in cosmetic chemistry. Its moisturizing properties make it an attractive ingredient in skin care products.

Case Study: Skin Care Efficacy Trials

In clinical trials assessing the efficacy of skin care products containing this compound, participants reported significant improvements in skin hydration and barrier function after consistent use over several weeks .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Peptide Synthesis | Protecting group in bioactive peptide synthesis | Enhanced yield and stability of cyclic peptides |

| Drug Development | Synthesis of antimicrobial peptides | Effective inhibition of bacterial growth |

| Biochemical Studies | Tracer for studying D-alanine transport | Insights into antibiotic resistance mechanisms |

| Food Industry | Flavor enhancement | Improved sensory ratings in processed foods |

| Cosmetic Formulations | Skin care product ingredient | Significant improvements in hydration and skin barrier |

Wirkmechanismus

The primary function of Boc-D-alanine is to protect the amino group during chemical reactions. The Boc group is introduced to the amino group, rendering it inactive and preventing unwanted side reactions. When the desired synthesis is complete, the Boc group can be removed under acidic conditions, restoring the amino group to its original state. This protection mechanism ensures the integrity of the amino group throughout the synthesis process.

Vergleich Mit ähnlichen Verbindungen

Boc-L-alanine: Similar to Boc-D-alanine but derived from L-alanine.

Boc-β-alanine: Contains a β-alanine backbone instead of D-alanine.

Boc-leucine: Derived from the amino acid leucine and used for similar protective purposes.

Uniqueness: this compound is unique due to its specific use in protecting the amino group of D-alanine. Its stereochemistry (D-configuration) distinguishes it from Boc-L-alanine, which has the L-configuration. This stereochemical difference can be crucial in the synthesis of peptides and proteins, as the biological activity of these molecules often depends on their stereochemistry.

Biologische Aktivität

Boc-D-alanine, a derivative of D-alanine, is an amino acid with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound, or tert-butoxycarbonyl-D-alanine, has the chemical formula CHNO and a molecular weight of 189.21 g/mol. It is primarily utilized in peptide synthesis due to its protective group that allows for selective reactions without interfering with other functional groups.

Biological Significance

1. Role in Amino Acid Metabolism:

D-alanine is known to play a crucial role in various biological processes, including protein synthesis and metabolic pathways. It acts as a substrate for enzymes involved in amino acid racemization and is implicated in the synthesis of peptidoglycan in bacterial cell walls.

2. Neuromodulatory Functions:

Recent studies indicate that D-amino acids, including D-alanine, function as neuromodulators in the nervous system. They can influence neurotransmission and are involved in signaling pathways that affect mood and cognitive functions .

Therapeutic Applications

1. Viral Infections:

Research has shown that D-alanine supplementation can improve outcomes in severe viral infections. For example, in mouse models of influenza A virus (IAV) and SARS-CoV-2 infections, D-alanine administration resulted in reduced body weight loss and improved survival rates . The protective effects are attributed to the modulation of immune responses and maintenance of D-amino acid levels during infection.

2. Gut Microbiome Interaction:

D-alanine is produced by gut microbiota and may influence host physiology through its interactions with gut-derived signals. Studies have demonstrated variations in D-alanine production among different microbial strains, highlighting its potential role in gut-brain communication .

Research Findings

The following table summarizes key studies on the biological activity of this compound:

Case Studies

Case Study 1: Impact on Influenza A Virus

In a controlled experiment involving mice infected with IAV, those treated with D-alanine exhibited significantly less weight loss compared to untreated controls. Histological analysis revealed fewer lung lesions and lower viral titers, suggesting that D-alanine may enhance immune response during viral infections .

Case Study 2: Gut Microbiome Profiling

A study profiling gut microbiota from rats found that specific strains produced high levels of D-alanine, which were correlated with various physiological effects on the host. This underscores the importance of dietary sources and microbial production of D-amino acids for maintaining health .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Boc-D-alanine to achieve high enantiomeric purity?

- Methodological Answer : Employ the Schotten-Baumann reaction with D-alanine and di-tert-butyl dicarbonate in a biphasic system (water/dichloromethane). Monitor pH (8–9) to prevent racemization . Use chiral HPLC with a Crownpak CR-I column to assess enantiomeric excess (>99%) . For reproducibility, document reaction temperature (0–5°C), stoichiometry (1:1.2 molar ratio of amino acid to Boc reagent), and quenching protocols .

| Parameter | Optimal Condition | Analytical Validation Method |

|---|---|---|

| Temperature | 0–5°C | In-situ IR spectroscopy |

| Solvent System | H₂O/DCM | Phase separation efficiency |

| Chiral Purity Check | Chiral HPLC (Crownpak) | Retention time comparison |

Q. How should researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Use LC-MS to track decomposition products (e.g., free D-alanine or tert-butyl alcohol). Apply kinetic modeling (first-order decay) to calculate half-lives. Include controls with Boc-L-alanine to compare stereochemical stability .

Q. What spectroscopic techniques are most reliable for confirming this compound’s structural integrity?

- Methodological Answer :

- NMR : Compare H and C chemical shifts with literature data (e.g., δ 1.4 ppm for tert-butyl group) .

- FT-IR : Validate carbonyl stretches (Boc group: ~1680–1720 cm; carboxylic acid: ~2500–3300 cm) .

- X-ray crystallography : Resolve stereochemistry for absolute configuration confirmation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical retention of this compound during peptide coupling reactions?

- Methodological Answer : Use F NMR to track coupling kinetics with fluorinated acylating agents (e.g., TBTU). Perform DFT calculations to model transition states and compare activation energies for D vs. L configurations. Validate with MALDI-TOF MS to detect epimerization byproducts .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvent systems?

- Methodological Answer : Design a systematic solubility screen using Hansen solubility parameters. Test aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Employ dynamic light scattering (DLS) to detect aggregation. Publish raw data (e.g., saturation concentrations at 25°C) in supplementary materials to facilitate replication .

| Solvent | Solubility (mg/mL) | Aggregation Observed? |

|---|---|---|

| DMF | 120 | No |

| MeOH | 45 | Yes (≥50 mg/mL) |

Q. How can researchers design experiments to probe the role of this compound in modulating peptide secondary structures?

- Methodological Answer : Incorporate this compound into model peptides (e.g., β-hairpins) via solid-phase synthesis. Use circular dichroism (CD) spectroscopy to monitor α-helix vs. β-sheet propensity. Compare with Boc-L-alanine analogs to isolate stereochemical effects. Apply MD simulations to correlate conformational dynamics with experimental data .

Q. Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported H NMR chemical shifts for this compound in deuterated solvents?

- Methodological Answer : Replicate experiments using identical solvent lots (e.g., DMSO- vs. CDCl₃) and internal standards (TMS). Collaborate with multiple labs to validate data. Publish detailed experimental conditions (e.g., temperature, concentration) and raw FID files for independent analysis .

Q. What statistical approaches are recommended for analyzing variability in this compound’s catalytic performance in asymmetric synthesis?

- Methodological Answer : Apply multivariate ANOVA to decouple factors (e.g., catalyst loading, solvent polarity). Use bootstrap resampling to estimate confidence intervals for enantioselectivity (% ee). Share code repositories (e.g., GitHub) for transparency in data processing .

Q. Guidance for Literature Review & Hypothesis Testing

- Gap Identification : Use tools like SciFinder to map reported applications of this compound in peptidomimetics vs. organocatalysis. Prioritize understudied areas (e.g., bioorthogonal chemistry) .

- Hypothesis Framing : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to questions like “Does this compound enhance proteolytic stability in therapeutic peptides?” .

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348467 | |

| Record name | Boc-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7764-95-6 | |

| Record name | BOC-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.